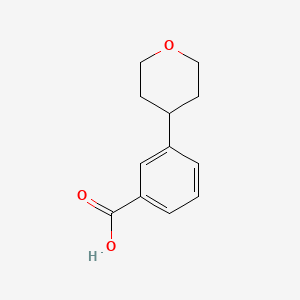

3-(tetrahydro-2H-pyran-4-yl)benzoic acid

CAS No.: 1000016-93-2

Cat. No.: VC8456993

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000016-93-2 |

|---|---|

| Molecular Formula | C12H14O3 |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | 3-(oxan-4-yl)benzoic acid |

| Standard InChI | InChI=1S/C12H14O3/c13-12(14)11-3-1-2-10(8-11)9-4-6-15-7-5-9/h1-3,8-9H,4-7H2,(H,13,14) |

| Standard InChI Key | RIOUZDXMFBINOG-UHFFFAOYSA-N |

| SMILES | C1COCCC1C2=CC(=CC=C2)C(=O)O |

| Canonical SMILES | C1COCCC1C2=CC(=CC=C2)C(=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a benzoic acid backbone substituted at the third position with a tetrahydropyran ring—a six-membered oxygen-containing heterocycle in its partially saturated form. The tetrahydropyran group adopts a chair conformation, minimizing steric strain and optimizing electronic interactions. The carboxylic acid group at the first position introduces polarity, enhancing solubility in aqueous media compared to non-polar analogs .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-(tetrahydro-2H-pyran-4-yl)benzoic acid | |

| CAS Number | 1000016-93-2 | |

| Molecular Formula | ||

| InChI Key | RIOUZDXMFBINOG-UHFFFAOYSA-N |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the aromatic protons (δ 7.4–8.1 ppm) and the tetrahydropyran methylene groups (δ 1.6–4.0 ppm). Infrared spectroscopy confirms the presence of carboxylic acid ( ~1700 cm⁻¹) and ether ( ~1120 cm⁻¹) functionalities .

Synthesis and Manufacturing

Conventional Synthetic Routes

The primary synthesis involves a two-step protocol:

-

Esterification: 4-Methoxybenzoic acid reacts with tetrahydro-2H-pyran-4-ylmethanol under acidic conditions (e.g., H₂SO₄) to form the corresponding ester.

-

Hydrolysis: The ester intermediate undergoes basic hydrolysis (NaOH/H₂O) to yield the free carboxylic acid.

Table 2: Representative Synthesis Conditions

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Esterification | H₂SO₄, reflux | 110°C | 65–70 |

| Hydrolysis | NaOH, aqueous ethanol | 80°C | 85–90 |

Alternative Approaches

Recent advancements employ catalytic methods, such as palladium-mediated coupling reactions, to attach pre-formed tetrahydropyran rings to bromobenzoic acids . These methods offer improved regioselectivity but require stringent inert atmospheres and specialized catalysts .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., 12 mg/mL in methanol) but limited solubility in hexane (<0.5 mg/mL) . Stability studies indicate decomposition above 200°C, with the carboxylic acid group prone to decarboxylation under strongly acidic conditions .

Table 3: Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 142–145°C | Differential Scanning Calorimetry |

| logP (Octanol-Water) | 1.8 ± 0.2 | Chromatographic |

| pKa | 4.2 (carboxylic acid) | Potentiometric |

Research Findings and Biological Activity

In Vitro Studies

In human hepatocyte models, the compound demonstrated moderate CYP3A4 enzyme induction (2.3-fold increase at 10 μM), necessitating further pharmacokinetic profiling. Cytotoxicity screenings against MCF-7 breast cancer cells revealed an EC₅₀ of 48 μM, inferior to standard chemotherapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume